molecular formula C8H12F3N3O B2735552 1-ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine CAS No. 1856100-52-1

1-ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B2735552
CAS No.: 1856100-52-1
M. Wt: 223.199
InChI Key: QUIUCLKAPJHHKD-UHFFFAOYSA-N
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Description

1-Ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a trifluoroethoxy methyl group

Preparation Methods

The synthesis of 1-ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and trifluoroethoxy methyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoroethoxy methyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-Ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .

Comparison with Similar Compounds

When compared to similar compounds, 1-ethyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine stands out due to its unique trifluoroethoxy methyl group, which imparts distinct chemical and physical properties. Similar compounds include:

Properties

IUPAC Name

1-ethyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3O/c1-2-14-6(3-7(12)13-14)4-15-5-8(9,10)11/h3H,2,4-5H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIUCLKAPJHHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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